Cas no 202865-66-5 ((2-bromo-5-fluorophenyl)methanol)

(2-Bromo-5-fluorophenyl)methanol is a fluorinated and brominated aromatic alcohol with the molecular formula C₇H₆BrFO. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its halogenated phenyl group enables further functionalization. The presence of both bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. Its hydroxyl group allows for derivatization into esters, ethers, or other modified structures. The compound is typically handled under inert conditions due to its sensitivity to oxidation. High purity grades are available to meet stringent research and industrial requirements.
(2-bromo-5-fluorophenyl)methanol structure
202865-66-5 structure
商品名:(2-bromo-5-fluorophenyl)methanol
CAS番号:202865-66-5
MF:C7H6BrFO
メガワット:205.0243
MDL:MFCD00142876
CID:66648
PubChem ID:2773349

(2-bromo-5-fluorophenyl)methanol 化学的及び物理的性質

名前と識別子

    • (2-Bromo-5-fluorophenyl)methanol
    • 2-Bromo-5-fluorobenzyl alcohol
    • 2-Ethoxy-4-fluorobromobenzene
    • C7H6BrFO
    • (2-bromo-5-fluorophenyl)methan-1-ol
    • 2-bromo-5-fluorophenylmethanol
    • BENZENEMETHANOL,2-BROMO-5-FLUORO
    • 2-bromo-5-fluorobenzylalcohol
    • BENZENEMETHANOL, 2-BROMO-5-FLUORO-
    • HXGZPMHPSBJMKB-UHFFFAOYSA-N
    • 2-BROMO-5-FLUORBENZYL ALCOHOL
    • PubChem1963
    • Bromo-5-fluorobenzyl alcohol
    • OCHEMINC 865S665
    • RARECHEM AL BD 0749
    • Jsp004145
    • WT264
    • (2-bromo-5-fluorophenyl)-methanol
    • (2-bromo-5-fluoro-phenyl)methanol
    • ZI
    • 2-Bromo-5-fluoro benzylalcohol
    • (2- bromo-5-fluoro-phenyl)methanol
    • AKOS005257312
    • PS-8130
    • 202865-66-5
    • A4414
    • 2-Bromo-5-fluorobenzyl alcohol, 97%
    • DS-0989
    • W-206496
    • MFCD00142876
    • (2-bromo-5-fluoro-phenyl)-methanol
    • A802341
    • (2-bromo-5-fluorophenyl)methanol;2-Bromo-5-fluorobenzyl alcohol
    • AC-2309
    • FT-0652763
    • (2-bromanyl-5-fluoranyl-phenyl)methanol
    • DTXSID00378397
    • CS-W008302
    • SY014474
    • AM20050134
    • EN300-155933
    • SCHEMBL458270
    • (2-bromo-5-fluorophenyl)methanol
    • MDL: MFCD00142876
    • インチ: 1S/C7H6BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
    • InChIKey: HXGZPMHPSBJMKB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1C([H])([H])O[H])F

計算された属性

  • せいみつぶんしりょう: 203.95861g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.6
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 203.95861g/mol
  • 単一同位体質量: 203.95861g/mol
  • 水素結合トポロジー分子極性表面積: 20.2Ų
  • 重原子数: 10
  • 複雑さ: 110
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.658
  • ゆうかいてん: 91-94 °C
  • ふってん: 252.5°C at 760 mmHg
  • フラッシュポイント: 106.5℃
  • すいようせい: Slightly soluble in water.
  • PSA: 20.23000
  • LogP: 2.08050

(2-bromo-5-fluorophenyl)methanol セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302,H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36
  • セキュリティの説明: S26-S36
  • 危険物標識: Xn
  • ちょぞうじょうけん:Sealed in dry,Room Temperature
  • セキュリティ用語:S26;S36
  • リスク用語:R22; R36

(2-bromo-5-fluorophenyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-155933-0.05g
(2-bromo-5-fluorophenyl)methanol
202865-66-5 95%
0.05g
$19.0 2023-06-05
Enamine
EN300-155933-25.0g
(2-bromo-5-fluorophenyl)methanol
202865-66-5 95%
25g
$54.0 2023-06-05
AstaTech
54651-500/G
2-BROMO-5-FLUOROBENZYL ALCOHOL
202865-66-5 97%
500/G
$POA 2022-06-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001550-5g
(2-bromo-5-fluorophenyl)methanol
202865-66-5 97%
5g
¥36 2024-05-25
SHENG KE LU SI SHENG WU JI SHU
sc-254171-1 g
2-Bromo-5-fluorobenzyl alcohol,
202865-66-5
1g
¥557.00 2023-07-11
Enamine
EN300-155933-50.0g
(2-bromo-5-fluorophenyl)methanol
202865-66-5 95%
50g
$80.0 2023-06-05
Enamine
EN300-155933-100.0g
(2-bromo-5-fluorophenyl)methanol
202865-66-5 95%
100g
$131.0 2023-06-05
Alichem
A013012709-500mg
2-Bromo-5-fluorobenzyl alcohol
202865-66-5 97%
500mg
$855.75 2023-09-02
eNovation Chemicals LLC
D370196-1kg
2-Bromo-5-fluorobenzyl alcohol
202865-66-5 97%
1kg
$1200 2023-09-02
eNovation Chemicals LLC
K06820-500g
2-Bromo-5-fluorobenzyl alcohol
202865-66-5 97%
500g
$700 2024-06-05

(2-bromo-5-fluorophenyl)methanol 合成方法

(2-bromo-5-fluorophenyl)methanol 関連文献

(2-bromo-5-fluorophenyl)methanolに関する追加情報

Chemical Profile of (2-bromo-5-fluorophenyl)methanol (CAS No. 202865-66-5)

The compound (2-bromo-5-fluorophenyl)methanol (CAS No. 202865-66-5) is a significant molecule in the field of pharmaceutical chemistry and organic synthesis. Its unique structural features, characterized by the presence of both bromine and fluorine substituents on a phenyl ring, coupled with a hydroxymethyl group, make it a versatile intermediate for the development of various bioactive molecules. This introduction delves into the chemical properties, potential applications, and recent advancements in the utilization of this compound in medicinal chemistry.

The molecular structure of (2-bromo-5-fluorophenyl)methanol consists of a benzene ring substituted at the 2-position with a bromine atom and at the 5-position with a fluorine atom. The presence of these halogen atoms imparts electrophilic and nucleophilic characteristics to different regions of the molecule, making it an attractive scaffold for further functionalization. The hydroxymethyl group (-CH₂OH) at the para position relative to the bromo and fluoro substituents enhances its reactivity in various organic transformations.

In recent years, there has been growing interest in the development of novel pharmaceutical agents that incorporate halogenated aromatic systems due to their enhanced binding affinity and metabolic stability. The compound (2-bromo-5-fluorophenyl)methanol has emerged as a valuable building block in this context. Its ability to serve as a precursor for more complex molecules has been leveraged in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

One of the most compelling applications of (2-bromo-5-fluorophenyl)methanol is in the field of drug discovery, particularly for targeting protein-protein interactions. The halogen atoms provide multiple sites for covalent bond formation with biological targets, facilitating the development of highly specific inhibitors. For instance, studies have demonstrated its utility in generating small-molecule probes that interact with transcription factors and signaling proteins involved in cancer progression.

The synthesis of derivatives from (2-bromo-5-fluorophenyl)methanol often involves palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures. The bromo and fluoro groups act as handles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups at predefined positions on the aromatic core. This flexibility has been exploited to develop libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for further optimization.

Recent research has also highlighted the role of (2-bromo-5-fluorophenyl)methanol in modulating enzyme activity through allosteric inhibition. By designing molecules that exploit the spatial arrangement of halogens and hydroxymethyl groups, researchers have been able to develop inhibitors that bind to pockets distant from the active site of enzymes such as kinases and phosphodiesterases. This approach has shown promise in overcoming resistance mechanisms associated with existing therapeutics.

Another emerging area where (2-bromo-5-fluorophenyl)methanol is making an impact is in the development of photodynamic therapy (PDT) agents. The presence of both bromine and fluorine allows for efficient energy transfer upon irradiation with light, leading to the generation of reactive oxygen species that can selectively target malignant cells. Derivatives of this compound have been investigated as photosensitizers that can be activated by visible light, offering a non-invasive alternative to traditional chemotherapy regimens.

The structural motif of (2-bromo-5-fluorophenyl)methanol also finds relevance in materials science, particularly in designing organic semiconductors and liquid crystals. The halogenated aromatic system contributes to enhanced thermal stability and electronic properties, making it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

In conclusion, (2-bromo-5-fluorophenyl)methanol (CAS No. 202865-66-5) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and biotechnology. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new therapeutic targets and technological innovations, the significance of this compound is expected to grow further.

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